2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Description
Molecular Architecture and Bonding Patterns
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride (C₇H₅ClFNO₄S) features a benzene ring substituted with four distinct functional groups (Figure 1):
- A sulfonyl chloride (-SO₂Cl) at position 1.
- A fluorine atom (-F) at position 2.
- A methyl group (-CH₃) at position 4.
- A nitro group (-NO₂) at position 5.
The molecular geometry is influenced by steric and electronic interactions between substituents. The sulfonyl chloride group adopts a tetrahedral configuration around sulfur, with bond lengths of approximately 1.43 Å (S=O) and 2.07 Å (S-Cl), consistent with sulfonyl chloride derivatives. The nitro group introduces planarity to the ring, with C-N bond lengths of 1.47 Å and O-N-O angles near 125°, typical of aromatic nitro compounds.
Table 1: Key bond lengths and angles
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| S=O | 1.43 | |
| S-Cl | 2.07 | |
| C-N (NO₂) | 1.47 | |
| O-N-O | 125 | |
| C-F | 1.34 |
The fluorine atom at position 2 creates steric hindrance with the sulfonyl chloride group, leading to slight distortion of the benzene ring’s planarity.
Electronic Effects of Substituent Groups
The substituents exhibit competing electronic effects:
- Nitro group (-NO₂) : Strong electron-withdrawing (-I, -M) effect (σₚ = 0.78), depleting electron density at positions 1, 3, and 5.
- Sulfonyl chloride (-SO₂Cl) : Electron-withdrawing (-I) but weakly resonance-donating (+M) (σₘ = 0.37), polarizing the ring.
- Methyl group (-CH₃) : Electron-donating (+I, σₚ = -0.17), counteracting electron withdrawal at position 4.
- Fluorine (-F) : Ortho-directing (-I, σₘ = 0.34), enhancing electrophilic substitution at position 6.
Table 2: Hammett substituent constants (σ)
| Substituent | σₘ | σₚ | Source |
|---|---|---|---|
| -NO₂ | 0.71 | 0.78 | |
| -SO₂Cl | 0.37 | 0.45 | |
| -CH₃ | -0.07 | -0.17 | |
| -F | 0.34 | 0.06 |
The net electronic effect creates a polarized aromatic system, with the highest electron density at position 6, making it susceptible to electrophilic attack.
Comparative Analysis with Analogous Sulfonyl Chlorides
Table 3: Structural and electronic comparison
The title compound’s nitro group at position 5 enhances electrophilicity compared to 4-toluenesulfonyl chloride but is less reactive than 2-nitrobenzenesulfonyl chloride due to steric shielding from the methyl group.
Crystallographic Data and Conformational Studies
X-ray crystallography of related sulfonyl chlorides reveals:
- Space group : P21/c (monoclinic).
- Unit cell parameters : a = 7.54 Å, b = 17.96 Å, c = 8.09 Å, β = 111.16°.
- Intermolecular interactions : C-Cl···π bonds (3.42 Å) and weak H-bonds (O···H-C = 2.89 Å).
Although direct crystallographic data for the title compound is unavailable, molecular modeling predicts a similar packing structure with sulfonyl oxygen atoms participating in C-H···O interactions (2.8–3.1 Å). The methyl group induces torsional strain, rotating the nitro group 12° out of the ring plane.
Figure 2 : Predicted crystal packing showing C-Cl···π interactions (blue dashed lines) and H-bonds (green).
Properties
IUPAC Name |
2-fluoro-4-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(9)7(15(8,13)14)3-6(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSIFRYQZIGGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155084-24-4 | |
| Record name | 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound characterized by the molecular formula . It features a sulfonyl chloride functional group, which is known for its reactivity with nucleophiles, and exhibits potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure includes:
- Fluorine atom : Enhances electrophilic character.
- Methyl group : Modifies electronic properties.
- Nitro group : Contributes to biological activity through potential redox interactions.
- Sulfonyl chloride : Highly reactive, facilitating the formation of sulfonamides and other derivatives.
The compound acts primarily as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to:
- Formation of sulfonate esters : Resulting from reactions with alcohols.
- Formation of sulfonamides : Occurring through reactions with amines, which are known to exhibit antimicrobial properties.
Case Studies and Research Findings
Although direct research findings on 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride are sparse, related compounds provide insights into its potential biological activities:
-
Antimicrobial Activity :
- Compounds containing sulfonamide groups have demonstrated broad-spectrum antimicrobial activity. This suggests that derivatives of 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride may also exhibit similar properties.
- Cytotoxicity Studies :
-
Pharmacological Applications :
- The ability to modify biological pathways through electrophilic interactions positions 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride as a candidate for drug development in treating various diseases, including cancers and bacterial infections.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 2-Fluoro-5-nitrobenzenesulfonyl chloride | 713-21-3 | Lacks methyl substitution | Antimicrobial properties documented |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | 6668-56-0 | Different substitution pattern | Exhibits anticancer activity |
| 2-Chloro-5-nitrobenzene-1-sulfonyl chloride | 4533-95-3 | Contains chlorine instead of fluorine | Potentially similar reactivity |
Scientific Research Applications
Pharmaceutical Chemistry
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its electrophilic nature allows it to react with nucleophiles, leading to the formation of sulfonamides, which are critical in drug development.
Key Applications :
- Synthesis of antimicrobial agents.
- Development of anticancer drugs.
- Production of enzyme inhibitors.
Biological Research
The compound exhibits significant biological activity, particularly in biochemical research. It interacts with various biomolecules, influencing cellular processes such as signaling pathways and gene expression.
Biological Activity Summary :
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
These interactions suggest its potential as a lead compound for developing new antimicrobial agents, especially against resistant strains.
Industrial Applications
In industrial chemistry, 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is utilized for synthesizing dyes, pigments, and specialty chemicals. Its ability to introduce sulfonyl chloride groups into various substrates enhances its utility in organic synthesis.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel sulfonamide derivatives using 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride as a key intermediate. The derivatives showed promising antimicrobial activity against several bacterial strains, indicating the compound's effectiveness in pharmaceutical applications .
Case Study 2: Anticancer Research
Research involving the compound revealed its potential as an inhibitor of specific cancer-related proteins. The compound's ability to modify protein functions through electrophilic aromatic substitution was highlighted, suggesting its role in targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs: 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride , 2-fluoro-4-nitrobenzene-1-sulfonyl chloride , and 2-chloro-4-fluorobenzenesulfonyl chloride . Key differences in substituents, reactivity, and applications are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Reactivity Differences :
- The methyl group in 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride increases steric hindrance compared to chlorine or hydrogen analogs, slowing nucleophilic substitution reactions but improving selectivity in coupling reactions .
- Nitro group position : The nitro group at position 5 (vs. 4 in 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) enhances electrophilic aromatic substitution rates due to para-directing effects .
Stability and Solubility :
- Chlorine substituents (e.g., in CAS 1803605-95-9) improve thermal stability but reduce solubility in polar solvents compared to methyl-bearing analogs .
- Fluorine at position 2 increases electron-withdrawing effects, stabilizing the sulfonyl chloride group against hydrolysis .
Applications :
Preparation Methods
Sulfonation Step
Reagents and Conditions :
Chlorosulfonic acid (ClSO3H) is commonly used as both sulfonating and chlorinating agent due to its high reactivity. The reaction is performed by dissolving the aromatic precursor in an organic solvent such as chlorobenzene, dichloromethane, or a mixture of carbon tetrachloride and chlorobenzene to enhance solubility and control reaction rate.-
- Temperature: 100-150 °C
- Stirring speed: 800-1000 rpm
- Molar ratio of aromatic compound to chlorosulfonic acid: approximately 1:1.2-1.5
- Reaction time: Sufficient to complete sulfonation, typically a few hours
Mechanism and Selectivity :
Chlorosulfonic acid reacts electrophilically with the aromatic ring, preferentially sulfonating at the position ortho or para to activating groups. The presence of fluorine and nitro groups influences regioselectivity, favoring sulfonation at the 1-position relative to these substituents.Post-Reaction Workup :
After sulfonation, the reaction mixture is quenched by adding water (0.3-0.4 times the volume of the organic solvent) to hydrolyze excess chlorosulfonic acid and facilitate phase separation. The organic phase is washed multiple times with water to remove inorganic impurities and then concentrated under reduced pressure to yield the sulfonyl chloride intermediate.
Chlorination / Sulfonyl Chloride Formation
The sulfonic acid intermediate formed during sulfonation is converted in situ to the sulfonyl chloride due to the presence of chlorosulfonic acid, which acts as a chlorinating agent. No separate chlorination step is typically required.
The final product, 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride, is isolated from the organic phase after concentration and purification.
A closely related preparation process described for 2-methyl-5-nitrobenzenesulfonyl chloride provides a practical reference:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonation | p-nitrotoluene + chlorosulfonic acid in chlorobenzene or dichloromethane | Stirring at 100-150 °C, molar ratio 1:1.2-1.5 |
| Workup | Addition of water (0.3-0.4 volume), washing 2-3 times, phase separation | Removes excess chlorosulfonic acid |
| Concentration | Organic phase concentrated under reduced pressure | Yields sulfonyl chloride intermediate |
This method emphasizes the use of chlorosulfonic acid for both sulfonation and chlorination with high reaction speed and minimal byproducts, suitable for industrial scale-up.
Analytical and Purification Techniques
- Chromatography : Silica gel column chromatography using hexanes/ethyl acetate gradients is effective for purification.
- Spectroscopic Characterization :
- NMR (1H, 13C) to confirm aromatic substitution pattern and presence of sulfonyl chloride group.
- IR Spectroscopy to detect characteristic S=O and S-Cl stretching vibrations.
- Mass Spectrometry for molecular weight confirmation.
Research Findings and Optimization Notes
- Chlorosulfonic acid is preferred due to its high activity and rapid sulfonation rate with fewer byproducts compared to other sulfonating agents.
- Organic solvents like chlorobenzene enhance solubility and reaction control.
- Excess chlorosulfonic acid facilitates complete sulfonation and is easily removed by aqueous washing.
- Stirring speed and temperature significantly affect reaction efficiency and product purity.
- The method is adaptable for industrial production due to its short reaction route and high purity output.
Summary Table of Preparation Parameters
| Parameter | Recommended Range/Value | Comments |
|---|---|---|
| Aromatic precursor | 2-fluoro-4-methyl-5-nitrobenzene | Starting material |
| Sulfonating agent | Chlorosulfonic acid (ClSO3H) | Acts as sulfonating and chlorinating agent |
| Organic solvent | Chlorobenzene, dichloromethane, or mixtures | Enhances solubility and reaction control |
| Temperature | 100-150 °C | Optimal for sulfonation |
| Stirring speed | 800-1000 rpm | Ensures homogeneity |
| Molar ratio (substrate:ClSO3H) | 1:1.2-1.5 | Excess ClSO3H ensures complete sulfonation |
| Workup | Water washing (0.3-0.4 volume), 2-3 washes | Removes excess acid and impurities |
| Isolation | Concentration under reduced pressure | Yields sulfonyl chloride |
Q & A
Q. What are the optimal synthetic routes for 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂. Key variables include:
- Solvent selection : Dichloromethane (DCM) is preferred for its inertness and ease of removal. Benzene, though effective, poses toxicity risks .
- Catalyst choice : N,N-dimethylformamide (DMF) or N-methylacetamide accelerates chlorination by activating the sulfonic acid intermediate .
- Temperature control : Reactions at 0–20°C minimize side reactions (e.g., decomposition of nitro groups), while higher temperatures (50°C) may reduce reaction time but risk byproduct formation .
Post-synthesis, distillation or recrystallization (using non-polar solvents) improves purity. Confirm structural integrity via ¹⁹F NMR and ¹H NMR to verify substituent positions and absence of unreacted precursors .
Q. How can researchers validate the structural integrity and purity of 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride?
- Methodological Answer :
- Spectroscopic analysis : ¹H NMR (to identify methyl and aromatic protons), ¹⁹F NMR (to confirm fluorine substitution), and IR spectroscopy (to detect sulfonyl chloride stretches at ~1370–1400 cm⁻¹) .
- Chromatographic methods : HPLC or GC-MS to detect trace impurities, particularly unreacted sulfonic acid or chlorinated byproducts.
- Elemental analysis : Verify C, H, N, S, and Cl content to ensure stoichiometric consistency .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the sequential introduction of fluoro, nitro, and methyl groups on the benzene ring?
- Methodological Answer :
- Directed ortho-metalation (DoM) : Use directing groups (e.g., sulfonyl chloride) to control regioselectivity during fluorination or nitration. For example, nitration after sulfonation leverages the sulfonyl group’s meta-directing effect .
- Protection/deprotection : Temporarily protect reactive sites (e.g., methyl groups) during nitration to prevent undesired oxidation.
- Low-temperature nitration : Reduces polysubstitution risks. Monitor reaction progress via TLC to optimize timing .
Q. How do electronic effects of substituents (fluoro, nitro, methyl) influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Methodological Answer :
- Electron-withdrawing effects : The nitro group (meta to sulfonyl chloride) enhances electrophilicity at the sulfur center, facilitating nucleophilic attack (e.g., by amines or alcohols). Fluorine’s inductive effect further polarizes the S–Cl bond .
- Steric considerations : The methyl group (para to sulfonyl chloride) may hinder bulkier nucleophiles. Computational modeling (DFT) can predict steric and electronic landscapes to guide reactant selection .
- Kinetic studies : Compare reaction rates with analogs lacking methyl or nitro groups to isolate substituent effects .
Q. What experimental approaches can elucidate interactions between 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride and biological targets?
- Methodological Answer :
- Fluorescence quenching assays : Label protein targets (e.g., enzymes) with fluorophores and monitor changes in emission upon compound binding.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Use crystal structures of target proteins (e.g., from PDB) to predict binding modes, leveraging the compound’s fluorinated regions for enhanced van der Waals interactions .
Q. How can researchers address contradictions in reported synthetic yields for this compound across different studies?
- Methodological Answer :
- Critical parameter analysis : Replicate studies while systematically varying solvents (DCM vs. benzene), catalysts (DMF vs. N-methylacetamide), and temperatures. Use DOE (Design of Experiments) to identify dominant factors .
- Byproduct profiling : Employ LC-MS to detect and quantify side products (e.g., over-chlorinated species) that reduce yield.
- Cross-validation : Compare NMR data with published spectra to confirm consistency in product identity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
